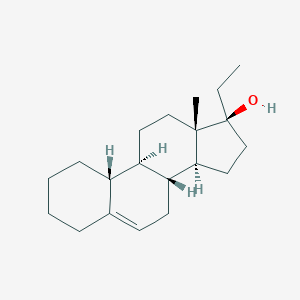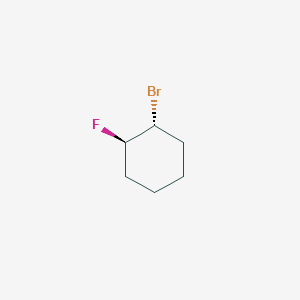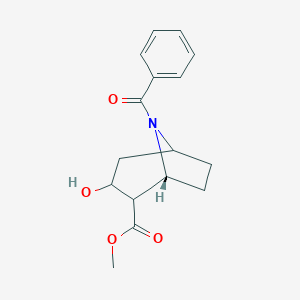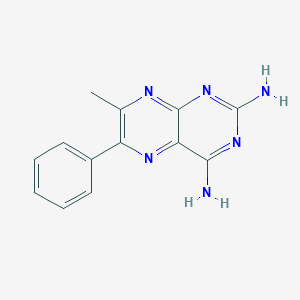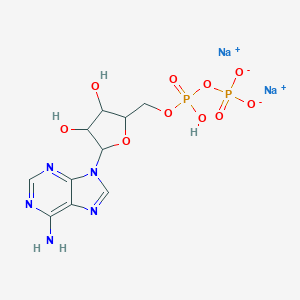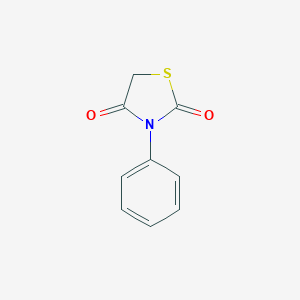
3-フェニルチアゾリジン-2,4-ジオン
概要
説明
3-Phenylthiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine ring with a phenyl group attached to the third carbon atom. This compound is part of the thiazolidinedione family, known for its diverse biological activities and applications in medicinal chemistry. The thiazolidine-2,4-dione scaffold is particularly significant due to its role in various pharmacological activities, including antihyperglycemic, antimicrobial, and antioxidant properties .
科学的研究の応用
3-Phenylthiazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential antihyperglycemic effects, particularly in the treatment of diabetes.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
Target of Action
3-Phenylthiazolidine-2,4-dione, a derivative of Thiazolidine-2,4-dione (TZD), is known to target the lipoxygenase enzyme . Lipoxygenase plays a crucial role in the metabolism of fatty acids and the production of signaling molecules, which are involved in inflammation and other immune responses .
Mode of Action
The compound interacts with its target, the lipoxygenase enzyme, and inhibits its activity . This inhibition results in a decrease in the production of signaling molecules involved in inflammation and other immune responses . Additionally, TZD analogues, which include 3-Phenylthiazolidine-2,4-dione, exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .
Biochemical Pathways
The primary biochemical pathway affected by 3-Phenylthiazolidine-2,4-dione is the lipoxygenase pathway . By inhibiting the lipoxygenase enzyme, the compound disrupts the metabolism of fatty acids and the production of signaling molecules, thereby affecting inflammation and immune responses .
Result of Action
The inhibition of the lipoxygenase enzyme by 3-Phenylthiazolidine-2,4-dione leads to a decrease in the production of signaling molecules involved in inflammation and other immune responses . This can result in reduced inflammation and potentially beneficial effects in conditions characterized by excessive inflammation .
生化学分析
Biochemical Properties
The 3-Phenylthiazolidine-2,4-dione moiety interacts with various enzymes, proteins, and other biomolecules, contributing to its diverse biological activities . The availability of substitutions at the third and fifth positions of the 3-Phenylthiazolidine-2,4-dione scaffold makes it a highly utilized and versatile moiety .
Cellular Effects
3-Phenylthiazolidine-2,4-dione has been reported to have various effects on different types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of 3-Phenylthiazolidine-2,4-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of 3-Phenylthiazolidine-2,4-dione change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
The effects of 3-Phenylthiazolidine-2,4-dione vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
3-Phenylthiazolidine-2,4-dione is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of 3-Phenylthiazolidine-2,4-dione within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation may be affected by these interactions .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylthiazolidine-2,4-dione typically involves the reaction of phenyl isothiocyanate with glycine in the presence of a base, followed by cyclization. Another common method is the reaction of phenylacetic acid with thiourea and chloroacetic acid under basic conditions to form the thiazolidine ring .
Industrial Production Methods: Industrial production of thiazolidine-2,4-dione derivatives often employs environmentally friendly methods, such as the use of deep eutectic solvents. These solvents act as both catalysts and reaction media, enhancing the yield and reducing the environmental impact of the synthesis process .
化学反応の分析
Types of Reactions: 3-Phenylthiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenyl derivatives.
類似化合物との比較
Thiazolidine-2,4-dione: The parent compound without the phenyl group.
Rosiglitazone and Pioglitazone: Thiazolidinedione derivatives used as antidiabetic drugs.
Rhodanine: A structurally related compound with a sulfur atom at the 2-position instead of oxygen.
Uniqueness: 3-Phenylthiazolidine-2,4-dione is unique due to the presence of the phenyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification allows for a broader range of pharmacological applications compared to its non-phenylated counterparts .
特性
IUPAC Name |
3-phenyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGPITKQSNYMJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50277902 | |
| Record name | 3-Phenyl-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010-53-3 | |
| Record name | 2,3-thiazolidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4745 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenyl-2,4-thiazolidinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50277902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENYL-2,4-THIAZOLIDINEDIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the recent advancements in synthesizing derivatives of 3-Phenylthiazolidine-2,4-dione, and what are their potential applications?
A: Recent research highlights the synthesis of novel 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones. These compounds, incorporating both thiazolidine-2,4-dione and pyrazole moieties, demonstrate promising antimicrobial activities. This synthetic approach expands the structural diversity of 3-phenylthiazolidine-2,4-dione derivatives, potentially leading to the development of new antimicrobial agents.
Q2: How does the structure of 3-phenylthiazolidine-2,4-dione derivatives influence their biological activity, particularly their antimicrobial properties?
A: While specific structure-activity relationships (SAR) for the newly synthesized 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones haven't been extensively elucidated in the provided literature, the presence of both thiazolidine-2,4-dione and pyrazole rings within the molecular structure is suggested to contribute to their antimicrobial activity. Further investigations into the SAR of these compounds are crucial to optimize their antimicrobial potency and explore other potential biological applications.
Q3: Beyond antimicrobial properties, what other research avenues are being explored with 3-Phenylthiazolidine-2,4-dione and its derivatives?
A: Research explores the reaction of 5-benzylidene-3-phenylthiazolidine-2,4-dione with dimethyl hydrogen phosphite and tris(dimethylamino)phosphine. This investigation suggests potential applications of these derivatives in organophosphorus chemistry. Further exploration of these reactions could unveil novel synthetic routes and uncover new properties and applications for these compounds beyond the realm of medicinal chemistry.
- REACTION OF 1-PHENYL-3-METHYL-4-(P-(DIMETHYLAMINO)PHENYLIMINO)PYRAZOL-5-ONE AND 5-BENZYLIDENE-3-PHENYLTHIAZOLIDINE-2,4-DIONE WITH DIMETHYL HYDROGEN PHOSPHITE AND TRIS(DIMETHYLAMINO)PHOSPHINE (Link: )
- Synthesis and antimicrobial activities of some new 5-((3-(aryl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-phenylthiazolidine-2,4-diones (Link: )
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


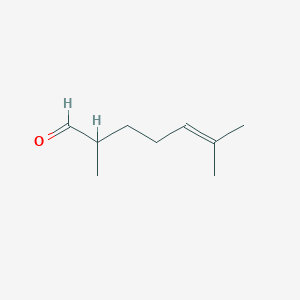
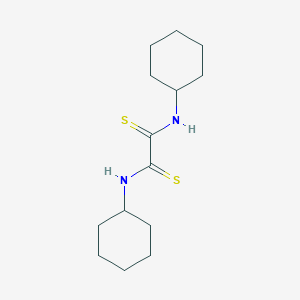
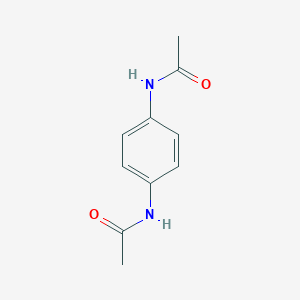
![(3R,6S,9S,12S,15S)-9-(3-aminopropyl)-3-benzyl-6-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B93213.png)
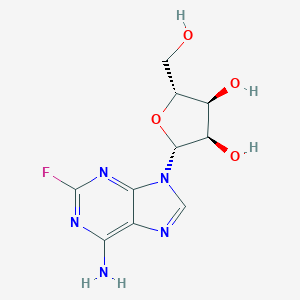
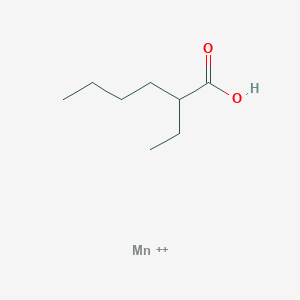
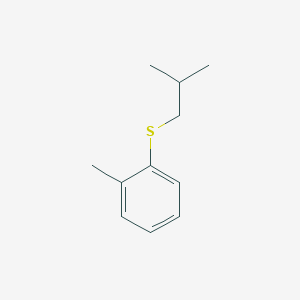
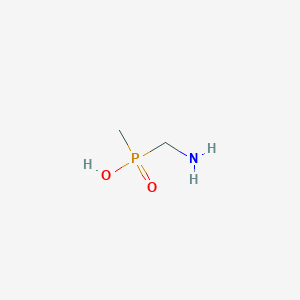
![(1S,9S,10R,12S)-4-(methoxymethyl)-9-methyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-diene](/img/structure/B93226.png)
